molecular formula C21H20ClN3O3 B6116191 1-(3-Chlorophenyl)-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine

1-(3-Chlorophenyl)-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine

Cat. No.: B6116191
M. Wt: 397.9 g/mol
InChI Key: QJZXQDWYJNMYAR-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a 5-(2-nitrophenyl)furan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution on the piperazine ring: The piperazine ring is substituted with the 3-chlorophenyl group through nucleophilic substitution reactions.

    Coupling reaction: The final step involves coupling the substituted piperazine with the nitrophenyl furan derivative under suitable conditions, often using a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Electrophiles such as halogens, nitrating agents.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products

    Reduction: Formation of the corresponding amine.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Hydrolysis: Breakdown products of the piperazine ring and substituted phenyl groups.

Scientific Research Applications

1-(3-Chlorophenyl)-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)piperazine: A simpler analog with similar structural features but lacking the furan and nitrophenyl groups.

    4-(2-Nitrophenyl)piperazine: Another analog with the nitrophenyl group but lacking the furan and chlorophenyl groups.

Uniqueness

1-(3-Chlorophenyl)-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

1-(3-chlorophenyl)-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3/c22-16-4-3-5-17(14-16)24-12-10-23(11-13-24)15-18-8-9-21(28-18)19-6-1-2-7-20(19)25(26)27/h1-9,14H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZXQDWYJNMYAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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